Eicosa/docosaamine
Description
Properties
CAS No. |
125328-37-2 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Synonyms |
Eicosa/docosaamine |
Origin of Product |
United States |
Synthesis of Carboxybetaines Ammoniocarboxylates :a Frequent Method to Synthesize Carboxybetaines Involves the Reaction of a Tertiary Amine with an ω Haloalkanoic Acid or Its Salt, Such As Sodium Chloroacetate. the Tertiary Nitrogen Atom Attacks the Carbon Bearing the Halogen, Displacing It and Forming a C N Bond. the Resulting Molecule Contains a Quaternary Ammonium Cation and a Carboxylate Anion.
Reaction Example: N,N-dimethyldocosamine + ClCH₂COO⁻Na⁺ → Docosyldimethylammonioacetate + NaCl
Synthesis of Sulfobetaines Ammoniosulfonates :sulfobetaines Are Readily Prepared Through the Reaction of a Tertiary Amine with a Cyclic Sulfonic Acid Ester, Known As a Sultone E.g., 1,3 Propanesultone or 1,4 Butanesultone . the Amine Nucleophilically Attacks the Carbon Atom of the Sultone, Leading to the Opening of the Ring. This Process Simultaneously Creates a Quaternary Ammonium Cation and a Sulfonate Anion Separated by an Alkyl Chain. This Method is Highly Efficient for Creating Zwitterionic Structures.mdpi.com
The following interactive table outlines potential zwitterionic derivatives of eicosamine and docosamine.
Table 2: Examples of Zwitterionic Derivative Synthesis Users can sort and filter the data by clicking on the headers.
| Tertiary Amine Precursor | Reagent | Resulting Zwitterionic Derivative | Class of Zwitterion |
|---|---|---|---|
| N,N-Dimethyleicosamine | Sodium 2-bromoacetate | Eicosyldimethylammonioacetate | Carboxybetaine |
| N,N-Dimethyleicosamine | 1,3-Propanesultone | 3-(Eicosyldimethylammonio)propane-1-sulfonate | Sulfobetaine |
| N,N-Dimethyleicosamine | 1,4-Butanesultone | 4-(Eicosyldimethylammonio)butane-1-sulfonate | Sulfobetaine |
| N,N-Dimethyldocosamine | Sodium 3-bromopropanoate | 2-(Docosyldimethylammonio)propanoate | Carboxybetaine |
| N,N-Dimethyldocosamine | 1,3-Propanesultone | 3-(Docosyldimethylammonio)propane-1-sulfonate | Sulfobetaine |
The formation of both quaternary ammonium (B1175870) salts and zwitterionic derivatives significantly expands the chemical diversity and potential applications of eicosamine and docosamine by introducing tailored ionic characteristics.
Advanced Analytical Methodologies for Eicosa/docosaamine Research
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantitative Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of fatty acids and related lipid compounds. It enables the precise determination of molecular formulas by measuring accurate mass-to-charge (m/z) values, which is particularly useful for separating isobaric species nih.govmdpi.com. The inherent poor ionization efficiency of many fatty acids often necessitates chemical derivatization prior to HRMS analysis to improve their detection and sensitivity mdpi.commdpi.com. Techniques like Liquid Chromatography-HRMS (LC-HRMS) are widely employed for comprehensive lipid profiling mdpi.com.
Tandem Mass Spectrometry (MS/MS) is a powerful technique that enhances the specificity of analytical measurements by providing detailed fragmentation patterns mdpi.com. Traditional collision-induced dissociation (CID) of even-electron ions often yields limited intra-chain fragmentation, making the unambiguous identification of fatty acid isomers challenging uow.edu.au. To address this, various strategies are employed:
Derivatization : Chemical derivatization of fatty acids with specific amine-containing reagents can significantly improve sensitivity and generate unique, structurally diagnostic fragment ions upon CID mdpi.comnih.govsciex.com. For instance, derivatization with tertiary amines can enable detection in positive ion mode and provide fragmentation patterns that help localize double bond positions sciex.com.
Photodissociation (PD) and Radical-Directed Dissociation (RDD) : Photodissociation of derivatized fatty acids, followed by CID of the resulting radical cations (RDD), can induce extensive carbon-carbon bond dissociation without molecular information scrambling uow.edu.au. This allows for the precise determination of the position(s) of unsaturation, chain-branching, and hydroxylation, facilitating the rapid differentiation of isomeric lipids uow.edu.ausciex.com. As an example, EAD (Electron Activated Dissociation) based fragmentation can characterize fatty acid isomers by identifying double bond positions; for instance, oleic acid (Δ9) and vaccenic acid (Δ11) generate distinct diagnostic fragments sciex.com.
Energy-Resolved Mass Spectrometry : This approach can distinguish diastereomeric pairs of molecules, even in cases where fragmentation is minimal, by evaluating the dissociation processes of adducted ions researchgate.net.
Stable isotope labeling is a robust strategy for tracing the metabolic fate and reaction mechanisms of fatty acid amides. By introducing compounds labeled with stable isotopes, typically Carbon-13 (C) or Deuterium (B1214612) (H), researchers can track how these precursors are metabolized into various downstream products researchgate.netmdpi.comnih.gov. The fundamental premise is that the labeled tracer behaves identically to its unlabeled counterpart in biological systems, allowing direct observation of metabolic transformations nih.gov.
For instance, using C-labeled precursors in conjunction with mass spectrometry enables detailed analysis of fatty acid metabolism, including determining the contribution of different substrates (e.g., glucose, glutamine) to lipogenic acetyl-CoA production researchgate.net. Furthermore, monitoring the incorporation of C over time can quantify fatty acid turnover rates and absolute fluxes researchgate.net.
A notable advancement is dual-isotope deuterium labeling, which has been applied to track the metabolic fate of exogenous polyunsaturated fatty acids biorxiv.orgbiorxiv.org. This method allows the identification of labeled species by a characteristic doublet peak in mass spectra, effectively differentiating them from the vast pool of endogenous lipids and providing confidence in identifying metabolites of the labeled fatty acid biorxiv.org.
Accurate quantification of endogenous eicosa/docosaamines and their metabolites is challenging due to their often-low concentrations and structural diversity in biological matrices wur.nlresearchgate.net. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are the primary analytical techniques employed for this purpose wur.nlmdpi.comresearchgate.netsemanticscholar.org.
Sample preparation protocols are critical for successful quantification, often involving steps such as solid phase extraction (SPE) to concentrate the target analytes from complex biological samples like plasma wur.nl. To enhance the ionization efficiency and detection sensitivity of fatty acids, which typically ionize poorly in MS, chemical derivatization is frequently utilized mdpi.commdpi.com. For example, the use of aromatic or bicyclic amines as derivatization reagents can significantly improve the detectability of short-chain fatty acids, enabling their quantification in the nanomolar (nM) and micromolar (μM) ranges with excellent linearity mdpi.commdpi.comnih.gov.
Specific protocols have been developed for the quantification of n-3 polyunsaturated fatty acid-derived N-acylethanolamines, such as docosahexaenoylethanolamide (DHEA) and eicosapentaenoylethanolamide (EPEA), in human plasma using LC-MS wur.nl. These methods allow for the simultaneous measurement of a broader spectrum of related endocannabinoids and fatty acid amides wur.nl. Synthetic fatty acid amides serve as essential standards for the characterization and quantification of their biologically produced counterparts semanticscholar.orgnih.gov.
Here is a conceptual table illustrating characteristic MS fragmentation patterns for fatty acid amides:
| Amide Type | Parent Ion [M+H] | Diagnostic Fragments (Conceptual) | Information Revealed |
| Long-chain Polyunsaturated Fatty Acid Amide (PUFA-amide) | Varies by compound (e.g., DHEA, EPEA) | Characteristic neutral losses (e.g., small molecules from head group), cleavages along the acyl chain, particularly at double bond positions (with appropriate derivatization/fragmentation) uow.edu.ausciex.com. | Molecular weight, presence and number of unsaturations, position of double bonds (with advanced techniques), identification of amine moiety. |
| Derivatized Fatty Acid Amide | [M+DerivatizingAgent+H] | Cleavages diagnostic of derivatizing agent and specific carbon-carbon bonds along the acyl chain, enabling isomer differentiation mdpi.comnih.govsciex.com. | Enhanced sensitivity, precise localization of double bonds, differentiation of positional isomers. |
Isotope Labeling in Tracking Metabolic Fates and Reaction Mechanisms
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for isolating eicosa/docosaamine from complex matrices and for assessing their purity. Given their chemical nature, derivatization is often a prerequisite for optimal detection and separation.
Liquid chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Two-Dimensional Liquid Chromatography (2D-LC), are widely employed for the separation and purity assessment of this compound and similar long-chain primary amines. Due to the inherent lack of strong ultraviolet (UV) absorption or fluorescence in native aliphatic amines, derivatization is commonly performed prior to HPLC analysis to enable sensitive and selective detection sigmaaldrich.comresearchgate.net.
Typical derivatization reagents for primary amines include 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which reacts readily with primary and diamines under mild conditions, yielding stable derivatives with good selectivity and minimal by-products sigmaaldrich.com. Salicylaldehyde is another reagent that can be used for derivatization, forming Schiff bases that allow for detection researchgate.net. Reversed-phase HPLC (RP-HPLC) with C18 columns is a common setup for separating these derivatized amines, providing improved sensitivity and selectivity sigmaaldrich.commdpi.com.
Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers enhanced resolution and sensitivity, capable of analyzing complex mixtures of fatty amines and determining their composition and chain length distribution polymex.fr. UPLC systems utilizing hydrophilic interaction chromatography (HILIC) columns, particularly with electrospray mass spectrometry (ESI-MS) detection, are effective for separating polar long-chain amine homologs in aqueous-organic mobile phases rich in organic solvents frontiersin.org.
For highly complex samples or for the separation of stereoisomers, two-dimensional liquid chromatography (2D-LC) can be applied. This technique involves coupling two different chromatographic dimensions to achieve significantly higher separation power than conventional one-dimensional methods researchgate.netshimadzu.be. In the context of primary amines, 2D-LC can be used for enantiomeric separations after pre-column derivatization with chiral derivatizing agents researchgate.netresearchgate.net.
Table 1: Common Chromatographic Parameters for Long-Chain Primary Amine Analysis
| Technique | Derivatization Reagent | Column Type | Detection Method | Application |
| HPLC | DMQC-OSu, Salicylaldehyde | C18 (RP) | UV/Fluorescence | Purity assessment, separation of homologs sigmaaldrich.comresearchgate.net |
| UPLC-MS | N/A (native or derivatized) | HILIC, C18 (RP) | ESI-MS, TOF-MS | Composition, chain length distribution polymex.frfrontiersin.org |
| 2D-LC | Chiral Derivatizing Agent | RP + Chiral | UV/MS | Enantiomeric separation, complex mixtures researchgate.netresearchgate.net |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile compounds, including long-chain primary alkyl amines. However, due to their basic character and relatively low volatility, this compound often requires chemical derivatization to enhance their thermal stability and volatility for GC analysis, as well as to improve peak shape and sensitivity nih.govh-brs.deresearchgate.netrestek.com.
Trifluoroacetic anhydride (B1165640) (TFAA) is a frequently used derivatization agent for primary alkyl amines, forming trifluoroacetylated derivatives that are more amenable to GC separation nih.govh-brs.deresearchgate.net. This derivatization step converts the amine group into a less polar, more volatile moiety. Electron impact ionization (EI) and chemical ionization (CI), including positive chemical ionization (PCI) and negative chemical ionization (NCI), are common ionization modes in GC-MS for analyzing these derivatives nih.govh-brs.de. For longer straight-chain amines, the molecular ion may be difficult to detect under EI, making chemical ionization techniques valuable for molecular mass determination whitman.edu. Fragmentation patterns, such as the characteristic cleavage of the β bond producing a base peak at m/z 30 for primary amines with an unbranched α carbon, aid in structural elucidation whitman.edu.
Other derivatization strategies, typically employed for fatty acids but also applicable to amino groups, include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and esterification (e.g., with BF3-methanol). These methods improve the volatility and reduce interactions with the stationary phase, which can cause peak tailing restek.comresearchgate.net.
Advanced Liquid Chromatography (HPLC, UPLC, 2D-LC)
X-ray Crystallography and Electron Microscopy for Supramolecular Architecture Characterization
Understanding the precise arrangement of this compound molecules at the atomic and supramolecular levels is crucial for elucidating their functional properties. X-ray crystallography and electron microscopy provide complementary insights into these structures.
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the exact three-dimensional molecular conformation, bond lengths, bond angles, and packing arrangements of crystalline compounds. While growing suitable single crystals of very long-chain aliphatic amines can be challenging, SC-XRD has been successfully applied to shorter and medium-chain primary amines to understand their solid-state structures and intermolecular interactions iucr.orgiucr.orgrsc.orgmdpi.com.
Studies on n-higher primary amines (ranging from C12 to C20, relevant to this compound) using X-ray powder diffraction have revealed crystal structures often similar to those of fatty acids, characterized by hydrocarbon chains tilted with respect to the plane formed by the end groups oup.com. These studies highlight the importance of N-H···N hydrogen bonds as a primary cohesive force in these crystals, alongside dispersive interactions between alkyl chains, which become increasingly dominant with increasing chain length iucr.orgiucr.orgrsc.org. For instance, investigations into n-hexylamine (C6) by SC-XRD showed the formation of N-H···N hydrogen-bonded chains in the crystal lattice iucr.orgiucr.org. Although direct SC-XRD data for 1-eicosanamine and 1-docosanamine might be less common due to crystallization difficulties, the principles derived from shorter alkyl amines and powder diffraction provide valuable insights into their likely solid-state molecular conformations and packing.
Cryo-Electron Microscopy (Cryo-EM) is an invaluable technique for characterizing the larger, self-assembled structures formed by amphiphilic molecules such as this compound in aqueous environments. It enables visualization of hydrated organic compounds and supramolecular assemblies in their near-native state, providing high-resolution structural details of micelles, vesicles, liposomes, and other complex arrangements yubanet.comresearchgate.netnih.gov.
Cryo-EM allows researchers to observe the morphology and hierarchical organization of supramolecular structures formed by fatty amines and their interactions with other components. For example, it has been used to elucidate the self-assembly of fatty acids and lipids into various forms, including cylindrical micelles and bilayer tubes, and to understand how factors like acyl chain length influence these morphologies yubanet.comresearchgate.netrsc.orgnih.gov. The technique can also reveal how specific molecules, such as peptide amphiphiles, co-assemble with fatty acids to form ordered structures like cylindrical nanofibers google.com. Furthermore, Cryo-EM contributes to understanding protein-lipid interactions and the formation of organized proteolipid lattices, offering insights into how these long-chain amines might contribute to complex biological or biomimetic systems nih.govnih.gov.
Table 2: Applications of Crystallography and Electron Microscopy in this compound Research
| Technique | Structural Insight | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Molecular conformation, bond parameters, intermolecular interactions | Understanding solid-state packing and hydrogen bonding iucr.orgiucr.orgrsc.org |
| Cryo-Electron Microscopy | Supramolecular architecture, morphology of self-assemblies | Visualizing micelles, vesicles, and other aggregated forms in native state researchgate.netrsc.orgnih.gov |
Mechanistic Investigations into Biological Roles and Cellular Interactions of Eicosa/docosaamine
Cellular and Subcellular Localization Studies in Model Systems (e.g., cell cultures, invertebrates)
No specific studies on the cellular or subcellular localization of Eicosa/docosaamine in model systems were found. Research in this area would typically involve tagging the molecule, for instance with a fluorescent probe, to visualize its distribution within cells or organisms. mdpi.combiocat.comelifesciences.orgmdpi.comnih.gov
Advanced Microscopy Techniques (e.g., confocal, super-resolution microscopy)
While advanced microscopy techniques like confocal and super-resolution microscopy are powerful tools for visualizing subcellular structures with high resolution, infinitiaresearch.combiocompare.comscielo.org.mxibidi.comyokogawa.comnih.govijdvl.comthorlabs.comnih.gov no published research applying these methods to determine the localization of this compound could be identified. Such studies would provide precise information on whether the compound accumulates in specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus.
Subcellular Fractionation and Proteomic Analysis of Binding Partners
Subcellular fractionation, a technique to separate cellular organelles, combined with proteomic analysis, is used to identify proteins that interact with a specific compound. However, a search for studies using these methods to find binding partners for this compound did not yield any results.
Role in Enzyme-Substrate Recognition and Catalytic Efficiency (in vitro, non-human)
The role of a compound in enzyme interactions is a critical area of biochemical research. frontiersin.orgbiorxiv.orgnih.govmdpi.comrsc.org However, no in vitro studies detailing how this compound acts as a substrate or modulator for any enzyme were found.
Interaction with Amine Oxidases and Related Enzymes
Amine oxidases are a class of enzymes that catalyze the oxidation of amines. wikipedia.orgnih.govmdpi.com Given its structure, this compound would be a candidate for interaction with these enzymes. However, no specific research was found that investigated the interaction between this compound and amine oxidases or related enzymes like monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO). researchgate.netresearchgate.net
Kinetic and Biophysical Analysis of Enzyme-Ligand Binding
Kinetic and biophysical analyses are essential for quantifying the efficiency and nature of enzyme-ligand interactions. This includes determining parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). No data from such analyses for this compound with any enzyme are currently available in the searched scientific literature.
Modulation of Membrane Properties and Permeability (in vitro, theoretical models)
Long-chain molecules can interact with and modulate the properties of cellular membranes, affecting their fluidity, permeability, and stability. mdpi.comnih.govnih.govmdpi.comfrontiersin.org While this is a plausible role for this compound, no in vitro experiments or theoretical modeling studies investigating its effect on membrane properties could be located.
Biophysical Characterization of Lipid Bilayer Interactions
The insertion of these amines can alter membrane capacitance, which is indicative of changes in membrane thickness or water content. mdpi.com Molecular dynamics simulations further elucidate the positioning of such molecules within the bilayer. These simulations suggest that while single amphiphilic molecules can enter a lipid leaflet, their ability to cross the entire membrane may be limited by a significant energy barrier at the hydrophobic core. chemrxiv.org The interaction between multiple such molecules within the membrane can, however, facilitate translocation across the bilayer. chemrxiv.org
Formation of Membrane Microdomains and Influence on Fluidity
The presence of molecules like eicosaamine and docosaamine within a lipid bilayer can influence the lateral organization of lipids, potentially leading to the formation of membrane microdomains, often referred to as lipid rafts. These domains are typically enriched in specific lipids and proteins. The interaction of exogenous molecules can modulate the collective behavior of lipids, which is crucial for various cellular functions. memtein.com
Fluorescence spectroscopy, using probes like Laurdan, is a common method to assess changes in membrane order and fluidity. frontiersin.org The fluorescence properties of Laurdan are sensitive to the physical state of the lipid environment. frontiersin.org For instance, some natural phytotoxic compounds have been shown to have a distinct ordering effect on lipid bilayers. frontiersin.org Molecular dynamics simulations can provide molecular-level details about how these compounds are positioned within the bilayer and confirm their effects on membrane order and thickness. frontiersin.org The introduction of molecules with different alkyl chain lengths compared to the surrounding lipids can lead to a mismatch that may destabilize the bilayer. frontiersin.org
Biotransformation Pathways and Metabolic Fates (in vitro, non-human cellular models)
Enzymatic Degradation and Inactivation Pathways
In non-human cellular models, the degradation of long-chain primary alkylamines is initiated by the cleavage of the C-N bond. oup.comnih.gov This process is often mediated by an inducible PMS-dependent alkylamine dehydrogenase, which converts the alkylamine to the corresponding alkanal and ammonium (B1175870). nih.gov Subsequently, an alkanal dehydrogenase oxidizes the alkanal to a fatty acid. nih.gov This fatty acid can then enter the β-oxidation cycle for complete mineralization. oup.comnih.gov Studies with Pseudomonas species have shown that these bacteria can utilize a range of primary alkylamines (from C3 to C18) as their sole source of carbon, nitrogen, and energy. nih.gov
| Enzyme Activity in Pseudomonas stutzeri (Hexylamine-grown cells) |
| Enzyme |
| PMS-dependent amine dehydrogenase |
| NADP-dependent amine dehydrogenase |
| NADP-dependent aldehyde dehydrogenase |
| This table is based on data from studies on hexylamine (B90201) degradation by Pseudomonas stutzeri, which provides a model for long-chain alkylamine degradation. oup.com |
Conjugation Reactions and Metabolite Identification
Conjugation reactions represent a significant pathway in the metabolism of various xenobiotics and endogenous compounds. nih.govtaylorfrancis.com These reactions involve the attachment of a polar molecule to the parent compound, often facilitating its excretion. Common conjugation reactions include methylation, sulfonation, glucuronidation, and acetylation. nih.gov In the context of long-chain amines, conjugation with molecules like amino acids can occur. usf.edu
The identification of metabolites is typically achieved through techniques like mass spectrometry and nuclear magnetic resonance (NMR). nih.gov For example, in vitro studies with human liver microsomes have been used to identify metabolites of various compounds, revealing the involvement of specific enzyme systems like cytochrome P450 isozymes. nih.gov While specific conjugation reactions for eicosaamine and docosaamine are not extensively detailed in the provided search results, the general principles of xenobiotic metabolism suggest that such pathways are plausible.
Precursor Roles in Biosynthesis of Other Signaling Lipids (e.g., N-acylated fatty acid amides)
Eicosaamine and docosaamine can serve as precursors for the biosynthesis of a class of signaling lipids known as N-acylated fatty acid amides. nih.govnih.gov These amides are formed by linking a fatty acid to a biogenic amine. nih.gov The family of fatty acid amides is structurally related to the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). nih.gov
The consumption of n-3 long-chain polyunsaturated fatty acids can stimulate the formation of specific conjugates with ethanolamine, dopamine, and other amines. nih.gov The biosynthesis of N-acyl amino acids, a subclass of fatty acid amides, often requires the activation of the fatty acid to an acyl-coenzyme A (CoA) thioester or an acyl-adenylate, a reaction that requires ATP. d-nb.info N-acyl amino acid synthases can then catalyze the condensation of the activated fatty acid with an amino acid. d-nb.info For instance, N-acylglycines have been proposed as biosynthetic precursors to peptidylglycine α-amidating monooxygenase (PAM) substrates. usf.edu
| Examples of N-Acylated Fatty Acid Amides |
| Amide |
| N-arachidonoylethanolamine (Anandamide) |
| N-palmitoylethanolamine |
| N-oleoylethanolamine |
| N-arachidonoylglycine |
| N-oleoylglycine |
| This table provides examples of well-studied N-acylated fatty acid amides, illustrating the diversity of this class of signaling lipids. usf.edunih.gov |
Non-Receptor Mediated Cellular Responses (mechanistic, in vitro)
Beyond receptor-mediated signaling, eicosaamine and docosaamine can elicit cellular responses through non-receptor-mediated mechanisms. These can include direct physical interactions with cellular components, such as membranes, leading to changes in their properties and function. The internalization of molecules into cells can occur via non-receptor-mediated endocytosis, such as pinocytosis. nih.gov This process allows cells to "sample" their extracellular environment. nih.gov
Studies on the effects of various chemicals on gene expression have distinguished between receptor-mediated and non-receptor-mediated modes of action. frontiersin.org Non-receptor-mediated mechanisms, such as those initiated by cytotoxicity or DNA damage, can activate distinct cellular pathways. frontiersin.org For example, exposure to chemicals acting through non-receptor-mediated modes of action has been shown to activate immune response-related pathways in rat liver models. frontiersin.org While direct evidence for eicosaamine and docosaamine is limited in the search results, the principles derived from studies on other lipophilic molecules suggest that their effects could be mediated by their physical presence and interactions within the cellular environment, independent of specific receptor binding.
Ion Channel Modulation Mechanisms
Long-chain polyamines are recognized as potent modulators of several types of ion channels, playing a critical role in controlling cellular excitability and signaling pathways. Their mechanism of action is multifaceted, primarily involving direct pore block and electrostatic interactions with the channel protein.
The most well-documented effect of LCPAs is the voltage-dependent block of inwardly rectifying potassium (Kir) channels. nih.gov Intracellular LCPAs can enter the channel pore from the cytoplasmic side when the membrane is depolarized, physically occluding the passage of potassium ions. nih.gov This plugging action is responsible for the characteristic inward rectification of these channels, which is crucial for maintaining the resting membrane potential in various cell types, including neurons and cardiac myocytes. The length of the polyamine chain is a critical determinant of its blocking and unblocking kinetics. Longer polyamines, such as spermine (B22157), tend to have a higher affinity and produce a more stable block. nih.gov
Beyond simple pore plugging, LCPAs also act as cofactors in the activation of Kir channels by phosphatidylinositol-4,5-bisphosphate (PIP2). nih.gov They are thought to stabilize the interaction between PIP2 and the channel, thereby promoting the open state. nih.gov This suggests a dual role for LCPAs as both blockers and activators, depending on the membrane potential and the presence of other regulatory molecules. nih.gov
The modulatory effects of LCPAs are not limited to Kir channels. Studies have shown that they can also influence the activity of other ion channels, such as voltage-gated calcium channels and nicotinic acetylcholine (B1216132) receptors. core.ac.ukppm.edu.pl In the case of voltage-gated calcium channels, extracellular polyamines can cause inhibition by shifting the activation voltage to more depolarized potentials. core.ac.uk For nicotinic acetylcholine receptors, it is proposed that hydrophilic polyamines act as open-channel blockers by binding to sites deep within the ion channel pore. ppm.edu.pl
The following table summarizes the effects of various polyamines on different ion channels, illustrating the general principles of their modulatory mechanisms. While specific data for eicosamine and docosamine are limited, the trends observed with other LCPAs provide a strong indication of their likely behavior.
| Polyamine | Ion Channel | Observed Effect | Proposed Mechanism |
| Spermine | Inward Rectifier K+ (Kir) Channels | Inward rectification, stabilization of open state | Pore block, cofactor for PIP2 binding nih.gov |
| Spermidine | Inward Rectifier K+ (Kir) Channels | Inward rectification | Pore block nih.gov |
| 1,12-diaminododecane | Maxi Calcium-Activated K+ (BK) Channels | Reversible block | Interaction with sites within the channel pore core.ac.uk |
| Spermine | Voltage-gated Ca2+ Channels | Inhibition | Shift in activation voltage core.ac.uk |
| PhTX-343 (a polyamine analogue) | Nicotinic Acetylcholine Receptor | Open-channel block | Binding deep within the ion channel pore ppm.edu.pl |
Direct Interactions with Nucleic Acids and Proteins
The polycationic nature of eicosamine and docosamine facilitates their direct interaction with negatively charged macromolecules like nucleic acids (DNA and RNA) and proteins. researchgate.net These interactions are fundamental to their biological roles in processes such as DNA packaging, gene regulation, and protein synthesis. nih.gov
Interactions with Nucleic Acids:
Long-chain polyamines bind to DNA and RNA primarily through electrostatic interactions between their protonated amino groups and the negatively charged phosphate (B84403) backbone of the nucleic acids. rsc.org This binding can have significant structural and functional consequences.
One of the key roles of LCPAs is the stabilization of nucleic acid structures. They can increase the melting temperature of double-stranded DNA (dsDNA), indicating a stabilization of the duplex form. nih.gov The degree of stabilization is generally proportional to the number of positive charges on the polyamine, with longer polyamines like spermine showing a stronger effect than shorter ones like putrescine. nih.gov LCPAs are also capable of inducing conformational changes in DNA, such as the transition from the B-form to the A-form or Z-form under certain conditions. oup.com
Furthermore, LCPAs can condense DNA, a process that is essential for packing the long DNA molecules into the confined space of the cell nucleus or viral capsids. oup.com This condensation is thought to occur through the neutralization of the negative charges on the DNA backbone, which reduces the electrostatic repulsion between adjacent DNA segments and allows for a more compact structure. The flexible nature of long-chain polyamines allows them to bridge different regions of a DNA molecule or even different DNA molecules. nih.gov
In addition to double-stranded DNA, LCPAs also interact with other nucleic acid structures, such as the i-motif, a four-stranded DNA structure. acs.org While their binding to i-motifs is generally weaker than to dsDNA, they can still provide some stabilization. acs.org The interaction of LCPAs with RNA is also crucial, affecting processes like protein synthesis by facilitating the formation of initiation complexes and influencing ribosome structure. nih.gov
The table below presents data on the interaction of different polyamines with DNA, highlighting the impact of charge and chain length on these interactions.
| Polyamine | Nucleic Acid | Effect |
| Spermine | dsDNA | Stabilization, condensation, can induce B-A/Z transition nih.govoup.com |
| Spermidine | dsDNA | Stabilization, condensation nih.gov |
| Putrescine | dsDNA | Weaker stabilization compared to longer polyamines nih.gov |
| Spermine | i-Motif DNA | Weak binding and stabilization acs.org |
Interactions with Proteins:
The interactions of LCPAs with proteins are diverse and can modulate protein function, localization, and stability. researchgate.net These interactions can be either electrostatic, involving binding to negatively charged patches on the protein surface, or more specific, involving recognition by defined binding pockets. researchgate.net
By binding to acidic domains on proteins, LCPAs can neutralize local negative charges, which can lead to conformational changes or alter the protein's interaction with other molecules. researchgate.net This "masking" of charged regions can influence protein-protein interactions and the assembly of protein complexes. researchgate.net For instance, polyamines are known to be essential for the polymerization of tubulin into microtubules. researchgate.net
LCPAs can also act as allosteric modulators of enzyme activity. They can bind to sites distinct from the active site and induce conformational changes that either enhance or inhibit the enzyme's function. Furthermore, some proteins have specific binding sites for polyamines, allowing for a more regulated interaction. researchgate.net
In some cases, polyamines can be covalently attached to proteins through the action of enzymes like transglutaminases. researchgate.net This post-translational modification can permanently alter the protein's charge and, consequently, its function.
While direct evidence for the interaction of eicosamine and docosamine with specific proteins is still emerging, their physicochemical properties strongly suggest that they participate in the full range of protein interactions observed for other long-chain polyamines.
Computational Chemistry and Theoretical Modeling of Eicosa/docosaamine Systems
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interfacial Behavior
Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the motion and interactions of atoms and molecules over time. aip.org This technique is particularly well-suited for studying large, flexible molecules like eicosamine and docosamine, providing insights into their dynamic behavior in different environments.
Lipid Bilayer Interaction Simulations and Permeation Pathways
The interaction of long-chain amines with lipid bilayers is a fundamental process in drug delivery and membrane biophysics. MD simulations have been instrumental in elucidating the permeation of amphiphilic molecules across cell membranes. mdpi.com These simulations can track the molecule's journey, revealing the energetic barriers and preferred pathways for crossing the lipid bilayer.
For a homologous series of NBD-labeled fatty amines, MD simulations combined with umbrella sampling have been used to construct free energy profiles of their permeation through lipid bilayers. mdpi.com This method involves applying a restraining potential to the molecule at different positions along the membrane normal, allowing for the calculation of the potential of mean force (PMF) for the permeation process. The results from such studies describe the amphiphile's behavior in terms of orientation, chain elongation, and hydrogen bonding with lipid and water molecules during permeation. mdpi.com
Research on various long-chain molecules, including those similar in structure to eicosamine and docosamine, has shown that the length of the alkyl chain significantly impacts membrane interaction. researchgate.netnih.gov For instance, simulations of (CnH2n+1NH3)2PbI4 perovskites, which feature anchored alkyl-amine chains, demonstrate that longer chains (up to n=18) lead to a more ordered, crystalline-like state at lower temperatures. researchgate.net As temperature increases, these chains undergo a melting transition, characterized by increased conformational disorder (gauche defects), which in turn alters the bilayer thickness. researchgate.net These findings suggest that the long hydrocarbon tails of eicosamine and docosamine would likely embed deeply within the hydrophobic core of a lipid bilayer, with the amine headgroup anchored at the polar headgroup interface.
Protein-Ligand Docking and Binding Free Energy Calculations
Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein's binding site. protocols.ioic.ac.uk This method is a cornerstone of structure-based drug design. ic.ac.uk Recently, machine learning-based docking methods, such as ArtiDock, have shown improved accuracy over classical techniques, especially in challenging scenarios. biorxiv.org
While specific docking studies on eicosamine and docosamine are not prevalent in the literature, the general principles of ligand binding can be applied. The long, flexible alkyl chains of these amines would present a significant challenge for docking algorithms due to their numerous rotatable bonds. The binding would likely be dominated by hydrophobic interactions between the alkyl chain and nonpolar pockets on the protein surface, with the polar amine group potentially forming hydrogen bonds or salt bridges with charged or polar residues.
The process typically involves preparing the protein and ligand structures, defining the binding site (often identified from a co-crystallized ligand or through site-finder algorithms), and then running the docking simulation. protocols.iolongdom.orgarxiv.org The results are scored based on a function that estimates the binding free energy, with lower scores indicating more favorable binding.
| Docking Parameter | Description | Relevance to Eicosa/Docosaamine |
| Receptor | The protein structure, often including solvent molecules. protocols.io | The target protein for which binding is being investigated. |
| Ligand | The small molecule to be docked (e.g., eicosamine). protocols.io | The long, flexible nature of the alkyl chain is a key consideration. |
| Binding Site | A defined pocket on the protein surface. protocols.ioic.ac.uk | Likely to be a hydrophobic pocket to accommodate the alkyl tail. |
| Scoring Function | A mathematical function to estimate binding affinity. biorxiv.org | Must accurately account for hydrophobic interactions and the energetic cost of restricting the flexible chain. |
This table provides a general overview of parameters in protein-ligand docking.
Aggregation and Self-Assembly Prediction in Aqueous and Non-Aqueous Media
Amphiphilic molecules like eicosamine and docosamine are known to spontaneously self-assemble into ordered structures such as micelles, vesicles, or bilayers in a solvent. researchgate.netaip.org This process is driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with water, while the polar headgroups remain exposed to the aqueous environment. aip.org
MD simulations are a powerful tool for investigating the molecular-level details of this self-assembly process. aip.orgresearchgate.netrsc.orgrsc.org By simulating a system of many amine molecules in a solvent box, researchers can observe the spontaneous formation of aggregates and characterize their structure, size, and dynamics. Coarse-grained MD simulations, where groups of atoms are represented as single particles, are often used to study these processes on larger length and time scales. nih.govrsc.orgrsc.org
Studies on long-chain tertiary amines have shown that they can form vesicular structures that transition to worm-like micelles in response to stimuli like CO2. rsc.orgrsc.org Simulations of pH-sensitive long-chain diamines have revealed how changes in the protonation state of the amine groups affect their packing and self-assembly at the air/water interface. aip.org These studies highlight the crucial role of intermolecular interactions, such as hydrophobic forces and hydrogen bonding, in driving the self-assembly of long-chain amines. rsc.orgrsc.org
Quantum Chemical (QC) Calculations for Electronic Structure and Reactivity
While MD simulations excel at describing the dynamics of large systems, quantum chemical (QC) calculations are necessary to understand the electronic structure and reactivity of molecules. wikipedia.orgrsdjournal.orgmdpi.comevonik.com These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about electron distribution, bond strengths, and reaction pathways.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used QC method that calculates the electronic structure of a system based on its electron density. nih.govchemrxiv.orgacs.orgacs.org It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. nih.gov
DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For alkylamines, DFT studies have provided insights into various reactions, including:
Iridium-catalyzed reductive amination: DFT calculations revealed that the primary alkyl amine substrate acts as a ligand for the iridium catalyst, stabilized by hydrogen bonding. The hydride addition proceeds through an outer-sphere transition state. nih.gov
Titanium-catalyzed hydroaminoalkylation: DFT studies helped to elucidate a reaction mechanism involving a three-membered azatitanacycle intermediate, explaining the observed regioselectivity. nih.govchemrxiv.org
Intramolecular nucleophilic addition: DFT calculations were used to investigate three possible reaction pathways for N-alkylfurylacrylacetamides, identifying the rate-determining step and explaining the experimental regioselectivity. acs.org
Ortho C-H alkenylation: DFT studies on iridium-catalyzed reactions of benzylamine (B48309) showed that N-deprotonation occurs before C-H activation and that C-H activation is not the rate-determining step. acs.org
These examples, while not specific to eicosamine or docosamine, demonstrate the power of DFT to unravel complex reaction mechanisms involving alkylamines.
Prediction of pKa, Polarity, and Hydrogen Bonding Characteristics
Quantum chemical calculations are invaluable for predicting fundamental physicochemical properties of molecules. mdpi.com
pKa Prediction: The pKa is a measure of the acidity of a compound's conjugate acid. For an amine (R-NH2), it refers to the acidity of the corresponding ammonium (B1175870) ion (R-NH3+). Predicting pKa values computationally is challenging because it requires accurate calculation of the free energy difference between the protonated and neutral states in solution. researchgate.netmdpi.com
Various computational methods have been developed for pKa prediction, often combining quantum chemical calculations with a model for the solvent. mdpi.compeerj.comsrce.hrresearchgate.netresearchgate.net DFT-based molecular dynamics simulations can be used to calculate the free energy profile of dissociation. mdpi.com Other approaches use static DFT calculations with continuum solvent models (like PCM or SMD) and often employ an isodesmic reaction scheme, where the pKa is calculated relative to a known reference compound. peerj.comresearchgate.net For aliphatic amines, quantum chemical calculations have shown that film formation at an air/water interface can lead to an increase in their surface pKb (and thus pKa), and that unlike similar carboxylic acids, there is little dependence of the surface pKb on the alkyl chain length. mpg.de
Polarity and Hydrogen Bonding: The polarity of a molecule arises from an uneven distribution of electron density. The amine group, with its electronegative nitrogen atom and associated lone pair of electrons, makes eicosamine and docosamine polar at the headgroup. DFT and other QC methods can calculate molecular properties like the dipole moment and electrostatic potential, which quantify this polarity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (theoretical)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for correlating the structural or property descriptors of compounds like eicosamine and docosamine with their biological activities or physicochemical properties. researchgate.net For long-chain aliphatic amines, these models are essential for predicting their behavior as surfactants, their potential for bioaccumulation, and their interactions within biological systems. canada.ca
A study on the toxicity of 36 aliphatic amines in zebrafish embryos demonstrated that QSAR models could effectively describe their lethal concentrations. researchgate.net For primary and secondary amines, lipophilicity was a key descriptor in predicting toxicity. researchgate.net This highlights the importance of the long alkyl chains of eicosamine and docosamine in their biological activity.
Predictive models for the biological interactions of eicosamine and docosamine are crucial for understanding their mechanism of action. These models often focus on their behavior as cationic surfactants, which is a key feature of long-chain aliphatic amines. canada.ca At environmentally relevant pH levels, these amines are expected to be positively charged, leading them to sorb to dissolved and suspended solids in aquatic environments. canada.ca
The development of such predictive models involves several key steps:
Data Collection: Gathering experimental data on the biological activity of a series of related long-chain amines.
Descriptor Calculation: Computing a wide range of molecular descriptors for each amine in the dataset.
Model Building: Using statistical methods to build a mathematical relationship between the descriptors and the observed biological activity. researchgate.net
Validation: Testing the model's predictive power using an independent set of compounds.
For aliphatic amines, QSAR models have been successfully developed to predict toxicity to various aquatic organisms. researchgate.netnih.gov For instance, a study on the toxicity of 24 different amines to Tetrahymena pyriformis and Pimephales promelas found a strong correlation between the logarithm of the 1-octanol/water partition coefficient (log KOW) and toxicity. nih.gov This indicates that the hydrophobicity of the amine is a major driver of its toxic effect. nih.gov
Table 1: Theoretical Physicochemical Properties of Eicosamine and Docosamine Note: These are estimated values based on computational models and may vary depending on the specific isomer and the prediction software used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| Eicosamine | C20H43N | 297.57 | 8.3 |
| Docosamine | C22H47N | 325.63 | 9.2 |
Identifying the key structural descriptors that govern the function of eicosamine and docosamine is a primary goal of QSAR/QSPR modeling. For long-chain aliphatic amines, several descriptors have been identified as particularly important:
Lipophilicity (logP or log KOW): This descriptor is a measure of a compound's hydrophobicity and is crucial for predicting how it will partition between aqueous and lipid environments. For long-chain amines, higher lipophilicity is often correlated with increased biological activity and potential for bioaccumulation. canada.canih.gov
Molecular Size and Shape: Descriptors related to molecular weight, volume, and surface area play a significant role. The long alkyl chains of eicosamine and docosamine are a defining feature that influences their surfactant properties and their ability to interact with cell membranes.
Electronic Properties: The presence of the amine group introduces polarity and the ability to accept a proton, forming a cation. acs.org Descriptors related to charge distribution and polarizability are important for modeling interactions with biological targets. acs.org
A recent study developed a general equation to estimate the physicochemical properties of aliphatic amines based on several novel molecular structure descriptors. acs.org These included parameters related to the number of carbon atoms, the position of the amine group, and the polarizability effect of the nitrogen atom. acs.org Such detailed descriptors allow for more nuanced QSPR models that can differentiate between isomers and various classes of amines. acs.org
Table 2: Key Structural Descriptor Categories for Long-Chain Amine QSAR/QSPR Models
| Descriptor Category | Description | Relevance to this compound |
| Topological Descriptors | Describe the connectivity of atoms in the molecule. | Reflects the long, linear nature of the alkyl chain. |
| Geometrical Descriptors | Describe the 3D shape and size of the molecule. | Important for modeling interactions with biological membranes and receptors. |
| Electronic Descriptors | Describe the distribution of electrons in the molecule. | The basicity and nucleophilicity of the amine group are key to its reactivity. thermofisher.com |
| Physicochemical Descriptors | Properties like logP and water solubility. | Crucial for predicting bioavailability and environmental fate. canada.ca |
Eicosa/docosaamine in Supramolecular Chemistry and Bionanotechnology Research Theoretical/model Systems
Self-Assembly Properties and Nanostructure Formation
The spontaneous organization of individual molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. dovepress.com Eicosa/docosaamine, as amphiphilic molecules, are prime candidates for such self-assembly, driven by non-covalent interactions like hydrophobic effects, hydrogen bonding, and van der Waals forces. dovepress.com
Formation of Micelles, Vesicles, and Liquid Crystalline Phases
In aqueous environments, this compound and similar long-chain amphiphiles can form a variety of aggregate structures. nih.govscispace.com
Micelles: These are typically spherical structures where the hydrophobic tails aggregate in the core to minimize contact with water, while the hydrophilic headgroups form a shell at the interface with the aqueous phase. scispace.com The formation of micelles is a concentration-dependent phenomenon, occurring above the critical micelle concentration (CMC). ncsu.edu
Vesicles: These are spherical, hollow structures composed of a lipid bilayer, enclosing an aqueous core. scispace.com They can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). researchgate.netdiva-portal.org The transition between micelles and vesicles can be influenced by factors such as changes in concentration or the addition of other molecules. nih.gov For instance, studies on heneicosanoic acid have shown the spontaneous formation of micelles and vesicles in Langmuir monolayers. researchgate.netresearchgate.net
Liquid Crystalline Phases: At higher concentrations, these amphiphiles can form more ordered, liquid crystalline phases. ijpsonline.com These phases, such as the hexagonal and cubic phases, possess properties intermediate between those of a true liquid and a solid crystal. ijpsonline.comanl.gov The specific phase formed is influenced by temperature and the concentration of the amphiphile. ijpsonline.com For example, liquid crystal systems composed of an oil phase, a surfactant, and water can exhibit a hexagonal mesophase. mdpi.com
The table below summarizes the types of nanostructures formed by the self-assembly of amphiphilic molecules.
| Nanostructure | Description | Key Characteristics |
| Micelle | Spherical aggregates with a hydrophobic core and hydrophilic shell. scispace.com | Forms above the critical micelle concentration (CMC). ncsu.edu |
| Vesicle | Hollow, spherical structures with a lipid bilayer enclosing an aqueous core. scispace.com | Can be unilamellar or multilamellar. researchgate.netdiva-portal.org |
| Liquid Crystal | Phases with properties between liquids and solids. ijpsonline.comanl.gov | Examples include hexagonal and cubic phases. mdpi.com |
Influence of Chain Length and Headgroup on Assembly Dynamics
The dynamics of self-assembly are significantly influenced by the molecular architecture of the amphiphile, specifically the length of the alkyl chain and the nature of the headgroup.
Chain Length: Longer alkyl chains generally lead to a lower critical micelle concentration (CMC), indicating a stronger tendency for self-association. ncsu.edu This is due to increased hydrophobic interactions between the longer chains. rsc.org Molecular dynamics simulations have shown that the effect of alkyl chain length is particularly pronounced in the initial stages of monomer aggregation. acs.org Research has also indicated that longer alkyl chains promote a higher degree of order within self-assembled layers. ncsu.edu
Headgroup: The structure and charge of the headgroup play a crucial role in the packing of the amphiphiles and the resulting morphology of the aggregate. The size and hydration of the headgroup influence the effective cross-sectional area, which in turn dictates whether micelles, vesicles, or other structures are formed. scispace.com For alkylammonium surfactants on surfaces, the structure of the headgroup affects the packing density and the orientation of the alkyl chains. montana.edu
Interfacial Phenomena and Surface Modification Research
The amphiphilic nature of this compound makes them highly surface-active, leading to their investigation in various interfacial phenomena and for surface modification applications in model systems.
Surfactant Properties and Emulsification in Model Systems
As surfactants, this compound can adsorb at the interface between two immiscible phases, such as oil and water, reducing the interfacial tension and facilitating the formation of emulsions. nih.gov An emulsion is a dispersion of one liquid in another, immiscible liquid. mpg.de The stability of these emulsions is a key area of research, with the properties of the surfactant film at the interface playing a critical role. biolinscientific.com
The effectiveness of a surfactant in stabilizing an emulsion is related to its ability to form a stable interfacial film. biolinscientific.com The properties of this film, such as its elasticity and viscosity, are influenced by factors like the surfactant's molecular structure. biolinscientific.com
Surface Adsorption and Thin Film Formation Mechanisms
This compound can adsorb onto solid surfaces, forming thin films that can alter the surface properties. The mechanism of this adsorption and subsequent film formation is a subject of detailed study. capes.gov.br
Langmuir Monolayers: At the air-water interface, these molecules can form monomolecular films known as Langmuir monolayers. researchgate.netncku.edu.tw In these films, the molecules orient themselves with their hydrophilic headgroups in the water and their hydrophobic tails in the air. The packing density of these monolayers can be controlled by compressing the film. researchgate.netnih.gov
Langmuir-Blodgett Films: Langmuir monolayers can be transferred onto solid substrates to create highly ordered thin films, known as Langmuir-Blodgett (LB) films. researchgate.netresearchgate.net This technique allows for the precise control of film thickness and architecture. dokumen.pub
Self-Assembled Monolayers (SAMs): this compound can also form self-assembled monolayers on various substrates through the spontaneous adsorption of the molecules from a solution. rsc.org The formation of these films is driven by the chemical affinity of the headgroup for the substrate.
The table below outlines key techniques for forming thin films from amphiphilic molecules.
| Thin Film Technique | Description |
| Langmuir Monolayers | Monomolecular films formed at the air-water interface. researchgate.netncku.edu.tw |
| Langmuir-Blodgett (LB) Films | Ordered thin films created by transferring Langmuir monolayers onto solid substrates. researchgate.netresearchgate.net |
| Self-Assembled Monolayers (SAMs) | Thin films formed by the spontaneous adsorption of molecules from solution onto a substrate. rsc.org |
Research has shown that the growth of thin films can proceed through the formation of islands of molecules that eventually coalesce into a continuous film. researchgate.net The structure and properties of these films are influenced by factors such as the deposition conditions and the nature of the substrate. mdpi.com
Development of Bioconjugation Reagents and Research Probes
The amine headgroup of this compound provides a reactive site for chemical modification, making them valuable building blocks for the development of bioconjugation reagents and research probes. rsc.org Bioconjugation involves the linking of two molecules, at least one of which is a biomolecule.
By attaching functional moieties such as fluorescent dyes, affinity tags, or cross-linking agents to the amine group, this compound can be transformed into tools for studying biological systems. These modified amphiphiles can then be incorporated into self-assembled structures like liposomes or micelles, which can serve as nanocarriers for targeted delivery or as probes for bioimaging and sensing applications. dovepress.comnih.govfrontiersin.org The long alkyl chain facilitates insertion into lipid membranes, a key feature for probing cellular processes.
Linker Chemistries for this compound Functionalization
In the realms of supramolecular chemistry and bionanotechnology, eicosamine and docosamine serve as valuable molecular building blocks. Their long aliphatic chains (C20 and C22, respectively) confer lipophilic properties, driving self-assembly into structures like monolayers and micelles, while the terminal primary amine group provides a reactive handle for covalent modification. dokumen.pubthermofisher.com This functionalization is key to tethering these molecules to surfaces, nanoparticles, or other molecules of interest, creating complex, functional supramolecular systems. A variety of robust and well-characterized linker chemistries can be employed to modify the primary amine of eicosamine and docosamine.
The primary amine is a strong nucleophile, particularly at neutral to alkaline pH, making it an ideal target for conjugation. thermofisher.com The most common strategies involve acylation reactions to form stable amide bonds. One of the most prevalent methods utilizes N-hydroxysuccinimide (NHS) esters. thermofisher.comnih.gov NHS-ester functionalized molecules react efficiently with the primary amine of eicosamine/docosamine in aqueous or organic solvents to yield a stable amide linkage, releasing NHS as a byproduct. This chemistry is widely used due to its specificity for amines and the stability of the resulting bond. nih.gov
Another versatile method for linking carboxylic acid-containing molecules to eicosamine/docosamine is through the use of carbodiimides, such as 1-ethyl-3-(-3-dimethylaminopropyl)carbodiimide (EDC or EDAC). thermofisher.com EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine group of eicosamine/docosamine to form an amide bond. thermofisher.com To improve efficiency and stability, particularly in aqueous solutions, EDC is often used in conjunction with NHS. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then proceeds to react with the amine as described above, reducing side reactions. nih.govthermofisher.com
Other amine-reactive chemistries include the use of isothiocyanates, which react with the primary amine to form a stable thiourea (B124793) linkage, and aldehydes, which can react with the amine via reductive amination to form a secondary amine linkage. thermofisher.com The choice of linker chemistry depends on the functional groups present on the molecule to be attached, the desired stability of the linkage, and the reaction conditions required to preserve the integrity of all components. For instance, heterobifunctional cross-linkers, which possess two different reactive groups, can be used to first react with eicosamine/docosamine and then with a second molecule, enabling multi-step, controlled assembly. rsc.org
Interactive Table: Common Linker Chemistries for Eicosamine/Docosamine Functionalization
| Reactive Group on Linker/Molecule | Target Group on this compound | Resulting Linkage | Key Reagents/Conditions | Citation(s) |
|---|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine | Amide | pH 7-9, aqueous or organic solvent | nih.gov, nih.gov, thermofisher.com |
| Carboxylic Acid | Primary Amine | Amide | EDC or DCC, often with NHS | thermofisher.com |
| Isothiocyanate | Primary Amine | Thiourea | Alkaline pH | thermofisher.com |
| Aldehyde/Ketone | Primary Amine | Secondary Amine | Reductive amination (e.g., with NaBH₃CN) | nih.gov |
| Azlactone | Primary Amine | Amide | Aprotic solvents, can be used in multilayer assemblies | nih.gov |
Design of Fluorescent or Isotopic Tracers for Cellular Research
The lipophilic nature of eicosamine and docosamine makes them excellent candidates for designing tracers to probe cellular membranes and lipid-rich environments. By attaching a fluorescent dye or an isotopic label, these long-chain amines can be transformed into powerful tools for tracking cellular processes, lipid trafficking, and membrane dynamics.
Design of Fluorescent Tracers
The fundamental design of a fluorescent tracer based on eicosamine or docosamine involves covalently attaching a fluorophore to the primary amine group. The long alkyl chain acts as a lipid anchor, inserting into the hydrophobic core of cellular membranes, while the fluorophore reports on the molecule's location and environment. thermofisher.com The choice of fluorophore and the linking chemistry are critical design parameters.
Fluorophores containing a carboxylic acid or an NHS-ester group are readily conjugated to the amine of eicosamine/docosamine using the chemistries described previously (EDC/NHS or direct NHS-ester reaction). nih.govthermofisher.com For example, derivatives of fluorescein, rhodamine, or cyanine (B1664457) dyes can be synthesized with appropriate functional groups for this purpose. The introduction of a long alkyl chain can enhance the optical properties of some dyes and promotes stable incorporation into lipid bilayers, similar to widely used lipophilic tracers like DiI and DiO. thermofisher.commdpi.com The amine group of the long-chain lipid can also influence the fluorescence properties of the attached dye, sometimes leading to changes in quantum yield or emission wavelength, a phenomenon that can be exploited for sensing applications. mdpi.com
Interactive Table: Examples of Fluorescent Tracer Design using this compound
| Fluorophore Class | Linkage Chemistry to this compound | Potential Application | Key Features | Citation(s) |
|---|---|---|---|---|
| Fluorescein (e.g., FITC) | Isothiocyanate reacts with amine to form thiourea | Cell membrane labeling, flow cytometry | Bright green fluorescence, pH-sensitive | thermofisher.com |
| Rhodamine (e.g., TRITC, TMR) | Carboxylic acid derivative reacts with amine via EDC/NHS | Membrane dynamics, fluorescence microscopy | Bright red-orange fluorescence, photostable | nih.gov |
| BODIPY | Carboxylic acid derivative reacts with amine via EDC/NHS | Live-cell imaging, lipid droplet tracking | Sharp emission peaks, less sensitive to environment | mdpi.com |
| Cyanine (e.g., Cy5, Cy7) | NHS-ester derivative reacts with amine | In vivo imaging, near-infrared (NIR) applications | Emission in the red to NIR spectrum for deep tissue imaging | thermofisher.com, nih.gov |
Design of Isotopic Tracers
Isotopic tracers are indispensable for quantitative analysis in metabolomics and for tracking metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Eicosamine and docosamine can be converted into isotopic tracers by incorporating stable heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
There are several strategies for creating isotopically labeled eicosamine/docosamine. The most direct method is to synthesize the molecules from starting materials that are already isotopically enriched. Alternatively, derivatization strategies can be employed. For example, the primary amine of eicosamine can be reacted with a small, isotopically labeled reagent. nih.gov This approach is analogous to methods used for the analysis of fatty acids, where a derivatizing agent containing heavy isotopes is attached to improve ionization efficiency and allow for multiplexed quantification in MS. nih.govresearchgate.net For instance, reacting eicosamine with an isotopically labeled acyl chloride or NHS-ester would yield a labeled derivative that can be traced. This strategy allows for the relative quantification of the labeled amine compared to its unlabeled counterpart. acs.org
Interactive Table: Strategies for Isotopic Labeling of this compound
| Labeling Strategy | Isotope(s) | Analytical Method | Purpose | Citation(s) |
|---|---|---|---|---|
| Chemical Synthesis from Labeled Precursors | ¹³C, ²H, ¹⁵N | MS, NMR | Absolute quantification, metabolic flux analysis | medchemexpress.com |
| Derivatization with Labeled Reagent (e.g., d₄-succinic anhydride) | ²H | LC-MS/MS | Relative quantification, metabolite identification | nih.gov, nih.gov |
| Reaction with Labeled Acylating Agent | ¹³C, ²H | LC-MS | Metabolite profiling, internal standard creation | acs.org, researchgate.net |
Future Directions and Emerging Research Avenues for Eicosa/docosaamine
Unraveling Novel Enzymatic Biotransformation Pathways
The biosynthesis and degradation of eicosamine and docosamine are governed by a complex network of enzymes. While the canonical pathways involving fatty acid amide hydrolase (FAAH) are well-documented, researchers are now venturing into the lesser-known enzymatic routes that could unlock new therapeutic targets. researchgate.netwikipedia.orgdiva-portal.org
Future research will likely focus on identifying and characterizing novel enzymes involved in the biotransformation of these long-chain amines. For instance, the discovery of alternative metabolic pathways for N-acylethanolamines (NAEs), such as those involving phospholipase C (PLC) and other hydrolases, suggests that our understanding of eicosamine and docosamine metabolism is far from complete. wikipedia.org The exploration of enzymes like N-acylethanolamine acid amidase (NAAA) and their roles in specific cellular compartments will provide a more granular picture of how these signaling molecules are regulated. diva-portal.org
Moreover, the study of enzyme cascades, where multiple enzymes work in concert to produce bioactive amines from fatty acid precursors, is a promising area. nih.govuni-greifswald.deresearchgate.net Understanding these multi-step enzymatic processes could lead to the development of novel biocatalytic systems for the synthesis of specific long-chain amine derivatives with desired functionalities. acs.org
Development of Advanced 'Omics' Technologies for Comprehensive Profiling
The advent of advanced 'omics' technologies has revolutionized the study of complex biological systems. elsevier.comnih.gov In the context of eicosamine and docosamine, these technologies are instrumental in obtaining a holistic view of their roles in health and disease.
Lipidomics , the large-scale study of lipids, will continue to be a cornerstone of this research. High-throughput mass spectrometry and next-generation sequencing are enabling the sensitive and specific quantification of a wide array of long-chain amines and their metabolites in various biological samples. nih.gov This allows for the comprehensive profiling of the "eicosamine/docosamine-ome" and its alterations in different physiological and pathological states.
The integration of lipidomics with other 'omics' disciplines, such as genomics, transcriptomics, and proteomics , will provide a multi-layered understanding of the regulatory networks governing eicosamine and docosamine signaling. nih.gov For example, transcriptomic analyses can reveal how dietary intake of omega-3 fatty acids influences the expression of genes involved in the endocannabinoid system, which is intricately linked to the metabolism of these long-chain amines. frontiersin.orgunl.edu This integrated 'multi-omics' approach will be crucial for identifying biomarkers and therapeutic targets. nih.gov
Integration of Multi-Scale Computational Approaches with Experimental Data
Computational modeling has become an indispensable tool in modern chemical and biological research. uchicago.edu For eicosamine and docosamine, multi-scale computational approaches, ranging from quantum mechanics (QM) to coarse-grained (CG) molecular dynamics (MD) simulations, are providing unprecedented insights into their behavior at various levels of complexity. acs.orgnih.gov
At the atomic level, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can elucidate the intricate details of enzyme-substrate interactions, such as the catalytic mechanism of FAAH. mdpi.comnih.gov This knowledge is vital for the rational design of enzyme inhibitors or activators.
At a larger scale, all-atom and coarse-grained MD simulations can model the interactions of eicosamine and docosamine with cell membranes and receptor proteins. These simulations can predict how these long-chain amines partition into lipid bilayers, modulate membrane properties, and bind to their target receptors, providing a dynamic view of their signaling functions. nih.gov
The true power of computational modeling lies in its integration with experimental data. researchgate.netacs.org By combining computational predictions with results from 'omics' studies and biochemical assays, researchers can build and validate comprehensive models of eicosamine and docosamine signaling pathways. This integrated approach will accelerate the discovery of new biological functions and therapeutic applications.
Bio-Inspired Synthesis and Rational Design of Next-Generation Long-Chain Amine Derivatives
The chemical synthesis of eicosamine, docosamine, and their analogues is crucial for both fundamental research and therapeutic development. mdpi.com Drawing inspiration from natural biosynthetic pathways, chemists are developing innovative synthetic strategies to create novel long-chain amine derivatives with enhanced properties. nih.govmdpi.commdpi.com
Bio-inspired synthesis aims to mimic the efficiency and selectivity of enzymatic reactions. nih.gov This can involve using biocatalysts, such as lipases, to perform specific chemical transformations under mild conditions. mdpi.com Furthermore, the development of transition-metal catalyzed reactions provides powerful tools for the construction of complex amine structures. acs.org
The rational design of next-generation derivatives focuses on improving the therapeutic potential of these molecules. This may involve modifying the structure to increase metabolic stability, enhance receptor binding affinity, or alter pharmacokinetic properties. mdpi.com For example, synthesizing analogues that are more resistant to degradation by FAAH could prolong their therapeutic effects. mdpi.com The creation of a diverse library of these synthetic derivatives will be essential for exploring their structure-activity relationships and identifying lead compounds for drug development. ijrpr.com
Theoretical Contributions to Fundamental Principles of Chemical Biology and Lipid Science
The study of eicosamine and docosamine is not only advancing our understanding of their specific biological roles but is also contributing to the broader theoretical frameworks of chemical biology and lipid science. openstax.org
Research into the metabolism and signaling of these long-chain amines provides valuable insights into the fundamental principles of lipid signaling . It highlights the diversity and complexity of lipid-based communication systems in biology. universiteitleiden.nl The discovery of novel enzymatic pathways and receptor interactions expands our knowledge of how cells utilize lipids to transmit information. researchgate.net
Q & A
Q. How can this compound studies be contextualized within broader chemical toxicology frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
